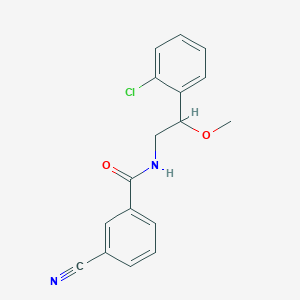
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-cyanobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a cyanide group (a carbon triple-bonded to a nitrogen), and a methoxyethyl group (an oxygen bonded to two carbons). The “2-chlorophenyl” indicates a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyanide groups are planar due to the sp2 hybridization of their carbon atoms. The methoxyethyl group, being an ether, would have a bent structure around the oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The cyanide group could participate in reactions like nucleophilic addition. The ether group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Dopamine D(4) Receptor Studies
- Determination of Dopamine D(4) Receptor Density : A study utilized N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a potent and selective ligand for the dopamine D(4) receptor, as a probe to determine the D(4) receptor density in rat striatum directly. This approach offered an alternative to the subtraction method, revealing that D(4) receptors constitute a significant portion of D(2)-like receptors in the rat striatum (Colabufo et al., 2001).
- Structure-Affinity Relationship Study : Structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide were explored to understand its high affinity and selectivity towards the dopamine D(4) receptor. The study showed that changes to the amide bond and alkyl chain length affected receptor affinity, providing insights into designing more effective ligands (Perrone et al., 2000).
Antibacterial Applications
- Synthesis and Characterization of Potent Inhibitors of Bacterial Cell Division Protein FtsZ : Research into derivatives of 3-Methoxybenzamide led to identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This study highlights the potential for developing new antibacterial agents targeting the bacterial cell division protein FtsZ, crucial for bacterial growth and replication (Haydon et al., 2010).
Molecular Structure and Interaction Studies
- Modeling Intermolecular Interactions and Molecular Structure : N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined through X-ray diffraction and DFT calculations. This work sheds light on the influence of intermolecular interactions on molecular geometry, which is essential for understanding how these compounds interact with biological targets (Karabulut et al., 2014).
Chemical Synthesis and Reaction Studies
- Rhodium(III)-Catalyzed Directed C-H Olefination : A study reported an efficient method for the olefination of N-methoxybenzamides via Rh(III)-catalyzed C-H bond activation, demonstrating the versatility of these compounds in organic synthesis. The internal oxidant nature of the N-O bond played a critical role in this mild and selective process (Rakshit et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16(14-7-2-3-8-15(14)18)11-20-17(21)13-6-4-5-12(9-13)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXLFCDZFAEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
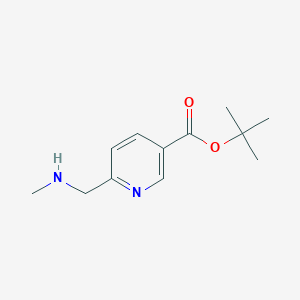

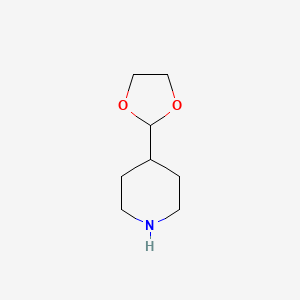
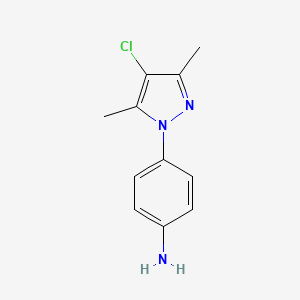
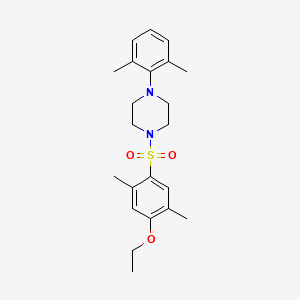
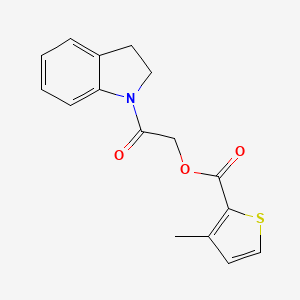
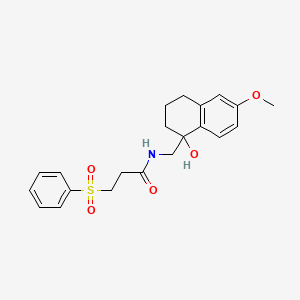
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
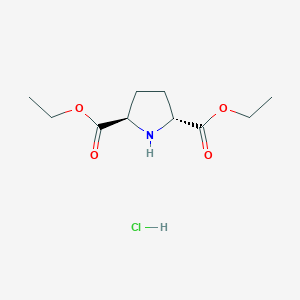
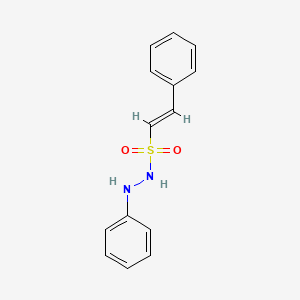
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
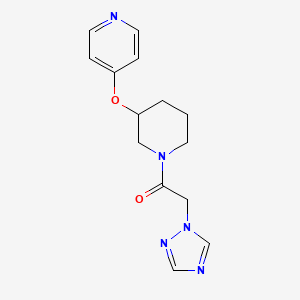
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2824613.png)